3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
Brand Name: Vulcanchem
CAS No.: 102226-41-5
VCID: VC0009815
InChI: InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2
SMILES: C1COC2=C(N1)C=NC=C2
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine

CAS No.: 102226-41-5

VCID: VC0009815

Molecular Formula: C7H8N2O

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine - 102226-41-5

Description

3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine is a chemical compound with the molecular formula C7H8N2OC_7H_8N_2O . It has a CAS registry number of 102226-41-5 and an EC number of 819-675-5 . Synonyms for this compound include 3,4-DIHYDRO-2H-PYRIDO[4,3-B][1,4]OXAZINE, 2H,3H,4H-pyrido[4,3-b][1,4]oxazine, and 2H-Pyrido[4,3-b]-1,4-oxazine,3,4-dihydro-(9CI) . It is also identified by the DSSTox Substance ID DTXSID90619448 and Wikidata Q72466061 .

A similar compound is 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine, which is a secondary amine . It has a molecular weight of 136.15 g/mol and the molecular formula C7H8N2OC_7H_8N_2O . Synonyms for this compound include 20348-23-6, 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and 2H-PYRIDO[3,2-B]-1,4-OXAZINE, 3,4-DIHYDRO- .

Research assistants, who may work with compounds like these, often need strong research skills, knowledge of research methodologies, and the ability to work independently . A well-crafted resume for a research assistant typically includes sections for contact information, objective, education, research experience, skills, and publications, using a hybrid format to showcase both experience and skills . They should also be able to interpret data and collaborate effectively on research teams .

CAS No. 102226-41-5
Product Name 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
IUPAC Name 3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Standard InChI InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2
Standard InChIKey HKSOYMJNDHHYEI-UHFFFAOYSA-N
SMILES C1COC2=C(N1)C=NC=C2
Canonical SMILES C1COC2=C(N1)C=NC=C2
Synonyms 2H-Pyrido[4,3-b]-1,4-oxazine,3,4-dihydro-(9CI)
PubChem Compound 21885950
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator